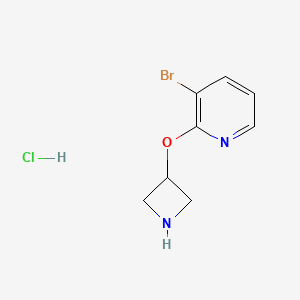

2-(Azetidin-3-yloxy)-3-bromopyridine hydrochloride

Vue d'ensemble

Description

2-(Azetidin-3-yloxy)-3-bromopyridine hydrochloride is a useful research compound. Its molecular formula is C8H10BrClN2O and its molecular weight is 265.53 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Azetidines

Azetidines are four-membered heterocyclic compounds containing a nitrogen atom . They are used as building blocks in the synthesis of various biologically active compounds . The azetidine ring can be used to constrain the conformation of biologically active peptides, potentially enhancing their activity or selectivity .

Pyridines

Pyridines are six-membered heterocyclic compounds containing a nitrogen atom . They are a common structure in many pharmaceuticals and natural products, including vitamins and coenzymes .

Halogenated compounds

The presence of a bromine atom in “2-(Azetidin-3-yloxy)-3-bromopyridine hydrochloride” could enhance its biological activity. Halogens are often added to pharmaceuticals to improve their membrane permeability, metabolic stability, or potency .

Analyse Biochimique

Biochemical Properties

2-(Azetidin-3-yloxy)-3-bromopyridine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with tubulin, a protein that is crucial for cell division and structure . The interaction between this compound and tubulin results in the destabilization of microtubules, which can inhibit cell proliferation

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, such as MCF-7 and MDA-MB-231 breast cancer cells, this compound has demonstrated antiproliferative effects by inhibiting tubulin polymerization . This inhibition leads to cell cycle arrest in the G2/M phase and induces apoptosis. Furthermore, this compound can influence cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential as a therapeutic agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through binding interactions with tubulin . By binding to the colchicine-binding site on tubulin, it prevents the polymerization of tubulin into microtubules, thereby disrupting the microtubule network essential for cell division This disruption leads to cell cycle arrest and apoptosis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that the antiproliferative effects on cancer cells persist for several days, with a gradual decrease in efficacy as the compound degrades . These findings highlight the importance of proper storage and timely usage in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antiproliferative activity with minimal toxicity . At higher doses, toxic effects such as weight loss, organ damage, and behavioral changes have been observed . These findings suggest a narrow therapeutic window, emphasizing the need for careful dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in its metabolism, leading to the formation of various metabolites . These metabolites may have different biological activities and contribute to the overall effects of the compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys . This distribution pattern is essential for understanding its pharmacokinetics and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins . Additionally, it may be directed to specific cellular compartments through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic targets.

Activité Biologique

Overview

2-(Azetidin-3-yloxy)-3-bromopyridine hydrochloride is a chemical compound that has garnered interest due to its potential biological activities, particularly in pharmacological applications. This compound features a unique structure that combines an azetidine ring with a bromopyridine moiety, which may influence its interactions with biological targets.

- Molecular Formula : C8H9BrClN

- IUPAC Name : this compound

- CAS Number : 1350608-03-5

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. Preliminary studies suggest that this compound may act as a modulator of neurotransmitter systems, particularly through interactions with nicotinic acetylcholine receptors (nAChRs) and metabotropic glutamate receptors (mGluRs) .

Pharmacological Effects

-

Nicotinic Acetylcholine Receptor Modulation :

- The compound has been investigated for its potential to act as a partial agonist at α4β2-nAChRs, which are implicated in cognitive functions and neurodegenerative diseases like Alzheimer's .

- Binding affinity studies indicate that the compound exhibits significant activity, with potential implications for developing treatments for cognitive decline .

- Metabotropic Glutamate Receptor Interaction :

Case Studies

Several studies have focused on the biological activity of compounds similar to this compound:

- A study exploring the structure-activity relationship (SAR) of azetidine derivatives found that modifications in the azetidine ring significantly affect receptor binding and functional activity .

- Another investigation highlighted the role of similar compounds in enhancing cognitive functions in animal models, suggesting that this class of compounds could be beneficial in treating neurodegenerative disorders .

Data Table: Summary of Biological Activities

Applications De Recherche Scientifique

Common Synthetic Routes

The synthesis of 2-(Azetidin-3-yloxy)-3-bromopyridine hydrochloride typically involves:

- Formation of the Azetidine Ring : Utilizing azetidine precursors through nucleophilic substitution reactions.

- Bromination : Introducing the bromine atom at the 3-position of the pyridine ring using brominating agents.

- Hydrochloride Formation : Converting the base form into its hydrochloride salt for enhanced solubility and stability.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest effectiveness against certain bacterial strains, making it a candidate for developing new antibiotics.

- Anticancer Properties : Early investigations have indicated potential in inhibiting cancer cell proliferation, warranting further exploration into its mechanism of action.

- Nicotinic Acetylcholine Receptor Modulation : The compound has been studied for its interactions with α4β2-nicotinic acetylcholine receptors, showing promise as a novel antidepressant with unique mechanisms .

Drug Development

The structural characteristics of this compound make it an attractive scaffold for drug development:

- Lead Compound in Antidepressants : Its interaction with nicotinic receptors positions it as a potential lead compound for antidepressant therapies, particularly those targeting the α4β2 subtype .

- Building Block for Complex Molecules : It serves as a versatile building block in synthesizing more complex pharmaceutical agents due to its functional groups that can be modified to enhance biological activity.

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as an antimicrobial agent. Further investigations are needed to determine the exact mechanisms behind this activity.

Case Study 2: Antidepressant Properties

A series of experiments assessed the efficacy of the compound in animal models of depression. The results demonstrated that compounds derived from this compound exhibited significant antidepressant-like effects, particularly in tests measuring behavioral despair, such as the forced swim test . These findings support further research into its therapeutic applications.

Propriétés

IUPAC Name |

2-(azetidin-3-yloxy)-3-bromopyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O.ClH/c9-7-2-1-3-11-8(7)12-6-4-10-5-6;/h1-3,6,10H,4-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFPBRGQGKSQEPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=C(C=CC=N2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.